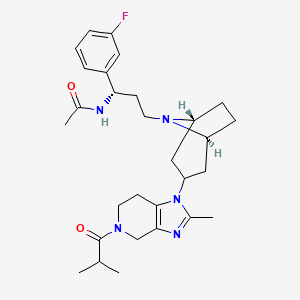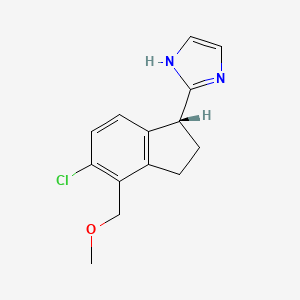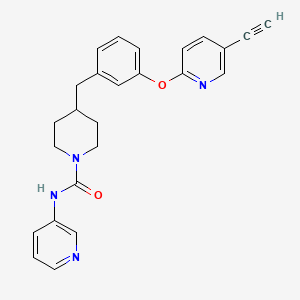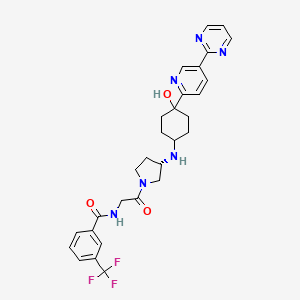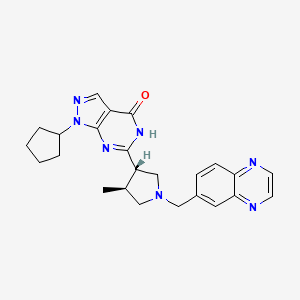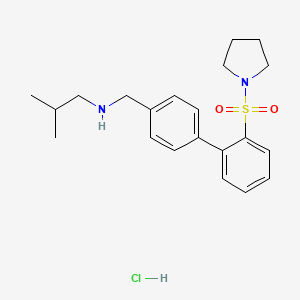
Photoswitchable PAD inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photoswitchable PAD inhibitor is a photoactivated protein arginine deiminase (PAD) inhibitor . It’s a derivative of BB-Cl-amidine that contains an azobenzene photoswitch allowing optical control of PAD activity . Without photoactivation, it is a weak inhibitor of PAD2 and is less potent than BB-Cl-amidine in inhibiting citrulline production in vitro .
Molecular Structure Analysis
The molecular formula of the Photoswitchable PAD inhibitor is C26H26ClN7O . It contains an azobenzene photoswitch, which is a key feature of its structure . The InChi Key is ZTBNXZDZQAHEDC-HIUQNGLMSA-N .Chemical Reactions Analysis
The Photoswitchable PAD inhibitor is designed to optically control PAD activity . The cis isomer of the inhibitor is more potent than its trans isomer . The altered inhibitory potency upon photoisomerization has been confirmed in a competitive activity-based protein profiling (ABPP) assay .Physical And Chemical Properties Analysis
The Photoswitchable PAD inhibitor is a crystalline solid with a molecular weight of 488.0 . Its solubility in methanol is 30 mg/ml .科学的研究の応用
Development and Screening of Photoswitchable PAD Inhibitors : Mondal et al. (2018) developed the first photoswitchable PAD inhibitors using azobenzene photoswitches. These inhibitors offer light-controlled inhibition of PAD2 and exhibit altered inhibitory potency upon photoisomerization. This development opens new avenues for treating diseases where PAD activity is dysregulated, such as rheumatoid arthritis and breast cancer (Mondal, Parelkar, Nagar, & Thompson, 2018).
Applications in Photopharmacology : Kobauri et al. (2022) highlighted the significance of photopharmacology in regulating the biological activity of drugs. They emphasize the role of computer-aided drug design in developing effective, targeted photoswitchable drugs, as demonstrated with azobenzene-based eDHFR inhibitors (Kobauri, Galenkamp, Schulte, de Vries, Simeth, Maglia, Thallmair, Kolarski, Szymański, & Feringa, 2022).
In Vivo Photopharmacology : Hüll, Morstein, and Trauner (2018) provide an overview of photopharmacology using synthetic switches in vivo. This includes applications for transmembrane proteins, soluble proteins, lipid membranes, and nucleic acids, demonstrating the wide-ranging potential of photoswitchable drugs (Hüll, Morstein, & Trauner, 2018).
Photopharmacology in Alzheimer's Disease : Rodríguez-Soacha and Decker (2018) discuss the advances of photopharmacology in studying target proteins for Alzheimer's disease, highlighting the high spatiotemporal resolution offered by photoswitchable molecules (Rodríguez-Soacha & Decker, 2018).
Photoswitchable Neurotransmitter Transporter Inhibitor : Quandt et al. (2014) developed a photoswitchable inhibitor of mGAT1, a GABA transporter in the brain. This inhibitor can be activated by light, offering potential for deepening the understanding of mGAT1 function in the brain (Quandt, Höfner, Pabel, Dine, Eder, & Wanner, 2014).
Kinetics of Optical Control of Enzyme Activity : Ud-Dean (2011) presented a study on controlling enzymatic reactions with photoswitchable inhibitors, providing insights into designing better systems for optical control of biochemical processes (Ud-Dean, 2011).
特性
IUPAC Name |
N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenyldiazenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(35)18-12-14-20(15-13-18)34-33-19-7-2-1-3-8-19/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,35)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNXZDZQAHEDC-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Photoswitchable PAD inhibitor | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

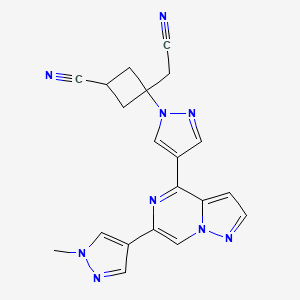
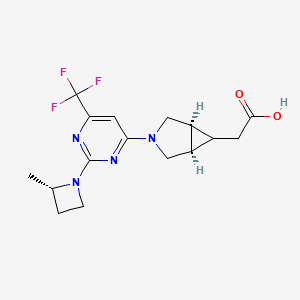
![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)
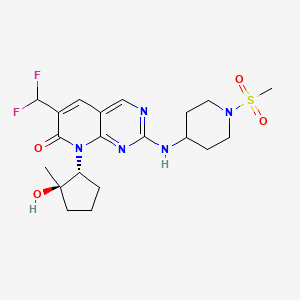
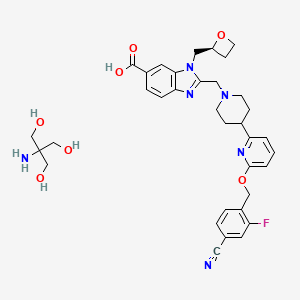
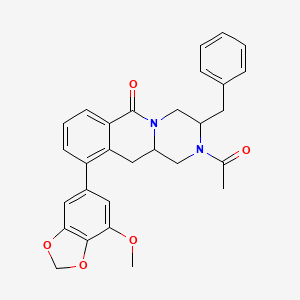
![8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide](/img/structure/B610022.png)
